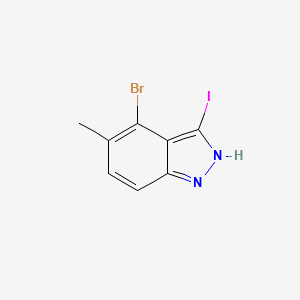

4-Bromo-3-iodo-5-methyl-1H-indazole

Description

4-Bromo-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative featuring bromine and iodine substituents at positions 4 and 3, respectively, with a methyl group at position 4.

Properties

IUPAC Name |

4-bromo-3-iodo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEICCHRQPJUCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Lithiation and Formylation: The starting material, such as 4-bromo-3-iodo-1H-indazole, is treated with a strong base like lithium diisopropylamide (LDA) to generate a lithium reagent. This reagent is then reacted with dimethylformamide (DMF) to introduce a formyl group.

Oxime Formation: The formylated intermediate is reacted with methoxylamine hydrochloride and potassium carbonate to form an oxime.

Cyclization: The oxime undergoes cyclization in the presence of hydrazine hydrate to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) using organoboron or organotin reagents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-iodo-5-methyl-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways involved in cancer and other diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Bromo-3-iodo-5-methyl-1H-indazole : Bromine (electron-withdrawing) at position 4 and iodine (bulky, polarizable) at position 3 create distinct electronic and steric environments. The methyl group at position 5 may enhance lipophilicity.

Physical Properties

*Calculated values based on structural analogs.

Spectral Characteristics

Pharmacological Potential

- Indazole Scaffolds: Known for kinase inhibition and anticancer activity . The iodine in this compound may improve binding affinity via halogen bonding.

- Comparison with Trifluoromethyl Analogs : Compounds like 4-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 1211583-69-5, similarity 0.94 ) show higher electronegativity but lower polarizability than iodine-substituted derivatives.

Key Research Findings

- Stability : High melting points (>200°C) in halogenated indoles ( ) suggest similar thermal resilience for this compound.

- Synthetic Challenges : Iodine’s bulkiness may complicate regioselective substitutions, requiring optimized catalysts (e.g., Pd/Cu systems).

- Drug Likeness : The methyl group enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to hydroxylated analogs (e.g., 6-Bromo-5-hydroxy-1-methyl-1H-indazole ).

Biological Activity

4-Bromo-3-iodo-5-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This indazole derivative has been studied for its interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrI N2

- Molecular Weight : 292.95 g/mol

- CAS Number : 865156-34-9

The presence of bromine and iodine atoms, along with the methyl group, contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that compounds with similar structures may inhibit key pathways involved in cell proliferation and inflammation.

- Inhibition of Kinases : Indazole derivatives are known to exhibit inhibitory effects on various kinases, which play crucial roles in cell signaling and cancer progression.

- Modulation of Receptor Activity : The compound may affect G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound through various assays:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Protein Kinase CK2 Inhibition | 0.55 ± 0.03 | |

| Anti-inflammatory Activity | 9.0 ± 1.0 | |

| Cytotoxicity (HepG2 Cells) | Low cytotoxicity |

Case Study 1: Inhibition of Protein Kinase CK2

A study explored the structure-activity relationship (SAR) of indazole derivatives, including this compound, as inhibitors of protein kinase CK2. The compound demonstrated significant inhibition with an IC50 value of 0.55 µM, indicating its potential as a therapeutic agent in cancer treatment due to CK2's role in tumorigenesis.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using human neutrophils. The results showed that it effectively inhibited leukotriene B4 formation, a key mediator in inflammatory responses, with an IC50 value of approximately 9 µM. This activity suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could influence its efficacy and safety profile.

- Toxicity : In vitro tests on HepG2 cells revealed low cytotoxicity, suggesting a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.